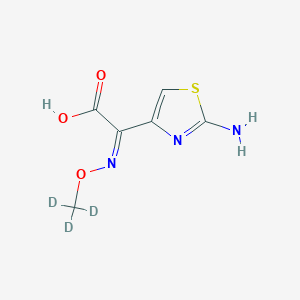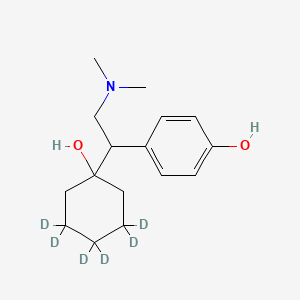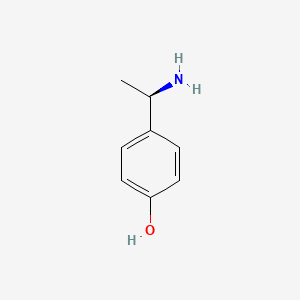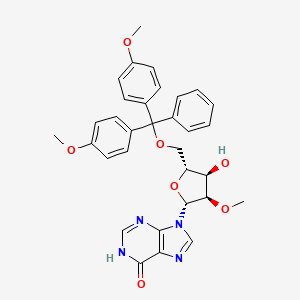
5'-O-Dmt-2'-O-methyl-inosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Dimethoxytrityl-2’-O-methyl-inosine is a modified nucleoside that has gained attention in various scientific fields. It is a derivative of inosine, a purine nucleoside, and is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of the ribose sugar. This compound is primarily used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of inosine is protected using a dimethoxytrityl chloride reagent under basic conditions to form the 5’-O-Dimethoxytrityl-inosine.
Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base such as sodium hydride to yield 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of inosine are subjected to protection and methylation reactions in reactors designed for bulk chemical synthesis.
Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Dimethoxytrityl-2’-O-methyl-inosine undergoes various chemical reactions, including:
Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions at the 2’ position.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the dimethoxytrityl group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Free Nucleoside: Deprotection yields 2’-O-methyl-inosine.
Substituted Derivatives: Substitution reactions yield various 2’-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-O-Dimethoxytrityl-2’-O-methyl-inosine has several applications in scientific research:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Medicinal Chemistry: The compound is explored for its potential in developing therapeutic agents, particularly in the field of antiviral and anticancer research.
Biological Studies: It is used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Mécanisme D'action
The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, where it may affect the stability and function of the resulting oligonucleotides. The presence of the 2’-O-methyl group enhances the stability of the nucleoside against enzymatic degradation, making it useful in various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Methyl-5’-O-dimethoxytrityl-adenosine
- 2’-O-Methyl-5’-O-dimethoxytrityl-guanosine
- 2’-O-Methyl-5’-O-dimethoxytrityl-cytidine
Uniqueness
5’-O-Dimethoxytrityl-2’-O-methyl-inosine is unique due to its specific modifications, which confer enhanced stability and unique chemical properties. The combination of the dimethoxytrityl protecting group and the 2’-O-methyl modification makes it particularly useful in the synthesis of stable and functional oligonucleotides.
Propriétés
IUPAC Name |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGUCGEWPHRA-QWOIFIOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[cyclopropane-1,9-tetracyclo[3.3.1.02,4.06,8]nonane], 2-methyl-, (1-alpha-,2-ba-,4-ba-,5-alpha-](/img/new.no-structure.jpg)
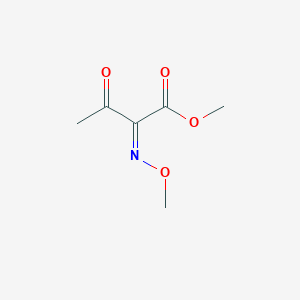
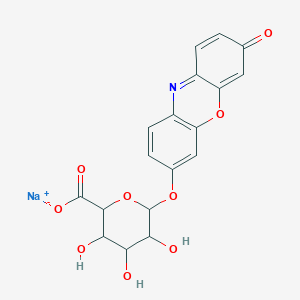
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
